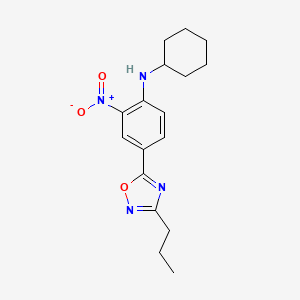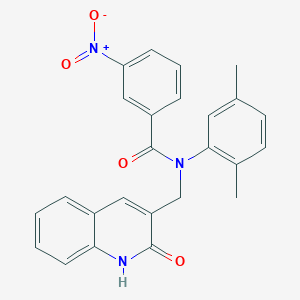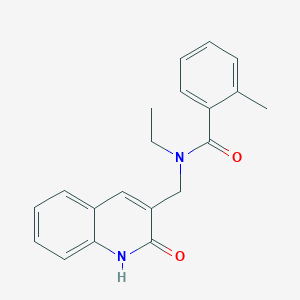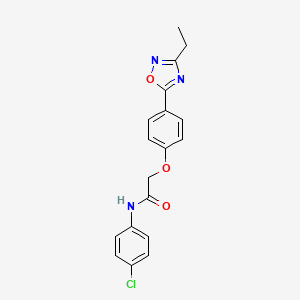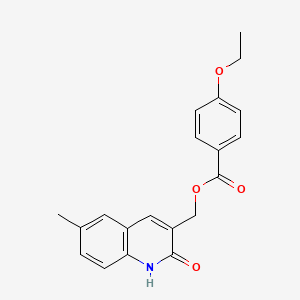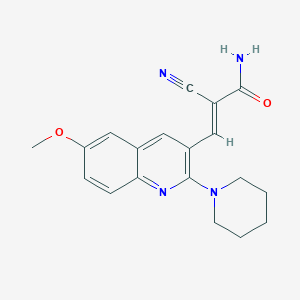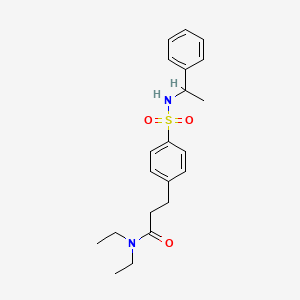![molecular formula C21H18ClNO B7718511 2,2-diphenyl-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B7718511.png)
2,2-diphenyl-N-[(pyridin-3-yl)methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. It is a highly flammable, weakly alkaline, water-miscible liquid with a distinctive, unpleasant fish-like smell . Acetamide (systematic name: ethanamide) is an organic compound with the formula CH3CONH2. It is the simplest amide derived from acetic acid .
Molecular Structure Analysis
The molecular structure of a compound like “2,2-diphenyl-N-[(pyridin-3-yl)methyl]acetamide” would likely involve a pyridine ring attached to an acetamide group via a methylene bridge. The exact structure would depend on the positions of these attachments .Chemical Reactions Analysis
Again, while specific reactions involving “this compound” are not available, compounds with similar structures can undergo a variety of reactions. For example, pyridine can act as a base, nucleophile, or ligand in various chemical reactions .作用機序
Target of Action
Compounds containing imidazole and pyridine moieties, which are present in this compound, have been known to exhibit a broad range of biological activities . They have been used in the development of new drugs with various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Compounds containing imidazole and pyridine moieties are known to interact with their targets in various ways, leading to changes in cellular functions . For instance, some pyridine-containing compounds have shown cytotoxic properties against tumor cells .
Biochemical Pathways
Compounds containing imidazole and pyridine moieties are known to affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
Compounds containing imidazole and pyridine moieties are known to exhibit a broad range of biological activities, suggesting that they can induce various molecular and cellular effects .
実験室実験の利点と制限
One of the advantages of using DPA in lab experiments is its high purity and stability. DPA is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using DPA in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer DPA to cells or animals in a controlled manner.
将来の方向性
There are several future directions for the study of DPA. One area of research is the development of DPA derivatives that have improved solubility and bioavailability. Another area of research is the investigation of the potential use of DPA in the treatment of neurodegenerative diseases such as Alzheimer's disease. Finally, the use of DPA in combination with other drugs or therapies is an area of research that has the potential to improve the effectiveness of current treatments for various diseases.
Conclusion
In conclusion, 2,2-diphenyl-N-[(pyridin-3-yl)methyl]acetamide is a compound that has been extensively studied for its potential use in scientific research. It has been shown to have a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. DPA has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. While there are limitations to using DPA in lab experiments, there are several future directions for the study of this compound that have the potential to improve our understanding of its biological effects and therapeutic potential.
合成法
The synthesis of DPA involves the reaction of 2,2-diphenylacetic acid with pyridine-3-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction yields 2,2-diphenyl-N-[(pyridin-3-yl)methyl]acetamide as the final product. The purity of the product can be improved by recrystallization from a suitable solvent.
科学的研究の応用
DPA has been extensively studied for its potential use in scientific research. It has been shown to have a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. DPA has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Safety and Hazards
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO/c22-19-13-11-16(12-14-19)15-23-21(24)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,20H,15H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQYSRGOVORSHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

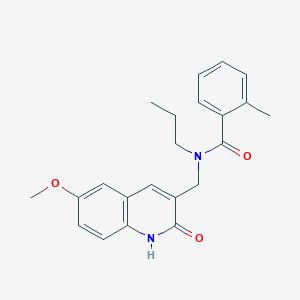
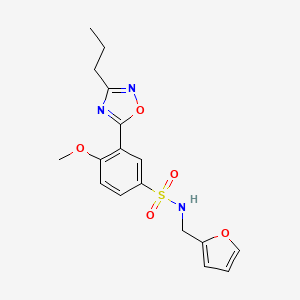
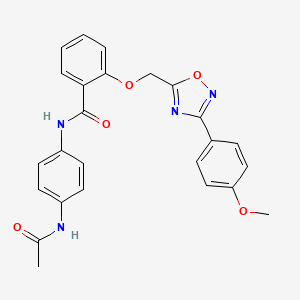
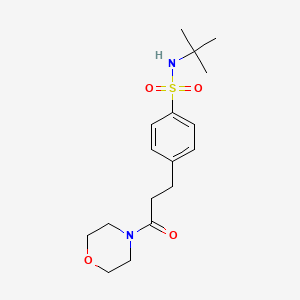

![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(3,4-dimethoxybenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7718458.png)

